molecular formula C13H18BF2NO3 B3032230 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1269233-12-6

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B3032230
CAS No.: 1269233-12-6
M. Wt: 285.10
InChI Key: PAHTYRXPKLMBCR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a difluoromethoxy (-OCF₂H) group at the meta position and a pinacol-protected boronate group at the para position relative to the aniline moiety. Its molecular formula is C₁₂H₁₅BF₃NO₂ (MW: 273.07 g/mol) . The compound is of interest in medicinal chemistry and materials science due to the synergistic effects of the boronate ester (a key intermediate in Suzuki-Miyaura cross-coupling reactions) and the electron-withdrawing difluoromethoxy group, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-5-9(17)7-10(6-8)18-11(15)16/h5-7,11H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHTYRXPKLMBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728888
Record name 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269233-12-6
Record name 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269233-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

3-Hydroxy-5-bromo-nitrobenzene serves as the foundational precursor, enabling sequential modification at positions 3 (hydroxyl → difluoromethoxy) and 5 (bromine → boronic ester). This compound is commercially available or synthesized via directed bromination of 3-nitrophenol.

Reaction Sequence Overview

  • Difluoromethoxy Introduction : Replace hydroxyl at position 3 with -OCF₂ using chlorodifluoromethane.
  • Miyaura Borylation : Convert bromide at position 5 to boronic ester.
  • Nitro Reduction : Reduce nitro group at position 1 to amine.

Stepwise Synthesis and Experimental Details

Step 1: Synthesis of 3-(Difluoromethoxy)-5-Bromo-Nitrobenzene

Reagents :

  • 3-Hydroxy-5-bromo-nitrobenzene
  • Chlorodifluoromethane (Freon 22)
  • Sodium hydroxide (2.5 equiv)
  • Solvent: Dimethylformamide (DMF)

Procedure :

  • Dissolve 3-hydroxy-5-bromo-nitrobenzene (10 mmol) in DMF (30 mL).
  • Add NaOH (25 mmol) and chlorodifluoromethane (15 mmol).
  • Heat at 80°C for 12 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1).

Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds via deprotonation of the phenolic hydroxyl to form a phenoxide, which undergoes nucleophilic substitution with chlorodifluoromethane. The difluoromethoxy group’s electron-withdrawing nature stabilizes the intermediate.

Step 2: Miyaura Borylation at Position 5

Reagents :

  • 3-(Difluoromethoxy)-5-bromo-nitrobenzene
  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
  • Pd(dppf)Cl₂ (5 mol%)
  • Potassium acetate (3 equiv)
  • Solvent: 1,4-Dioxane

Procedure :

  • Combine bromide (5 mmol), B₂pin₂ (6 mmol), Pd(dppf)Cl₂ (0.25 mmol), and KOAc (15 mmol) in dioxane (20 mL).
  • Heat at 100°C for 8 hours under nitrogen.
  • Filter through Celite, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 70–75%.

Key Data :

  • Reaction Scale : 5 mmol
  • Catalyst Loading : 5 mol% Pd
  • Purity (HPLC) : >95%

Side Reactions :
Homocoupling of boronic ester (2–5%) occurs if oxygen is present, mitigated by rigorous inert conditions.

Step 3: Nitro Reduction to Aniline

Reagents :

  • 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-nitrobenzene
  • Iron powder (5 equiv)
  • Hydrochloric acid (conc., 10 mL)
  • Ethanol (solvent)

Procedure :

  • Suspend nitro compound (4 mmol) in ethanol (20 mL).
  • Add Fe powder (20 mmol) and HCl (10 mL).
  • Reflux at 80°C for 3 hours.
  • Neutralize with NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 85–90%.

Alternative Methods :

  • Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH, 6 hours) achieves similar yields but requires specialized equipment.

Comparative Analysis of Methodologies

Borylation Catalysts: Activity and Cost

Catalyst Loading (mol%) Time (h) Yield (%) Cost (USD/g)
Pd(dppf)Cl₂ 5 8 75 120
Pd(OAc)₂/P(t-Bu)₃ 10 12 65 90
NiCl₂(dppe) 15 24 40 30

Pd(dppf)Cl₂ balances cost and efficiency for scale-up.

Challenges and Mitigation Strategies

Regioselective Functionalization

  • Issue : Competing substitution at bromide during difluoromethoxy installation.
  • Solution : Use excess chlorodifluoromethane (1.5 equiv) to drive reaction completion.

Boronic Ester Hydrolysis

  • Issue : Bpin group hydrolyzes under acidic conditions during nitro reduction.
  • Solution : Employ Fe/HCl system instead of H₂SO₄, minimizing boron exposure to protic media.

Scalability and Industrial Relevance

The route is scalable to 100-g batches with consistent yields (65–70%). Key cost drivers include Pd catalysts (45% of total) and chlorodifluoromethane (30%). Process intensification via flow chemistry is under investigation to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to function as a potential pharmaceutical agent. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of drug candidates. Research has indicated that similar compounds exhibit promising activity against various diseases, including cancer and bacterial infections.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of difluoromethoxy-substituted anilines in inhibiting specific cancer cell lines. The results demonstrated that modifications in the boron-containing moiety significantly influenced biological activity and selectivity towards cancerous cells .

Organic Synthesis

In organic synthesis, compounds like 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline serve as intermediates for creating more complex molecules. The presence of the dioxaborolane group facilitates cross-coupling reactions such as Suzuki-Miyaura reactions.

Table: Examples of Reactions Involving Dioxaborolane Compounds

Reaction TypeExample ReactionReference
Suzuki CouplingFormation of biaryl compoundsOrganic Letters
Stille CouplingSynthesis of vinyl boronatesTetrahedron
Negishi CouplingSynthesis of aryl zinc compoundsChemical Reviews

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:
Research conducted on boron-containing polymers indicated improved performance in electronic applications due to enhanced charge transport properties. The incorporation of dioxaborolane units was found to facilitate electron mobility within the polymer structure .

Mechanism of Action

The mechanism by which 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The difluoromethoxy (-OCF₂H) group in the target compound increases electrophilicity at the boron center, facilitating cross-coupling reactions. This group also improves metabolic stability compared to non-fluorinated analogues . Trifluoromethyl (-CF₃) and fluoro (-F) substituents similarly enhance reactivity in Suzuki-Miyaura couplings but may reduce solubility due to increased hydrophobicity .
  • Electron-Donating Groups (EDGs):
    • Methoxy (-OCH₃) groups (e.g., in 2-methoxy derivatives) decrease boron electrophilicity, requiring harsher reaction conditions for cross-coupling .

Biological Activity

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆B F₂N O₃
  • Molecular Weight : 271.07 g/mol
  • CAS Number : 1257554-65-6

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known to interact with diols and play a significant role in enzyme inhibition. This compound has shown potential as a receptor tyrosine kinase (RTK) inhibitor and a dual inhibitor of cyclin-dependent kinases (CDK) and casein kinase 1 (CK1), which are crucial in various signaling pathways related to cancer progression and cell cycle regulation .

In Vitro Studies

Research indicates that this compound exhibits significant anti-cancer activity by inhibiting key signaling pathways. For instance:

  • Receptor Tyrosine Kinase Inhibition : It has been used in studies targeting multiple RTKs involved in tumor growth and metastasis .
  • Cell Cycle Regulation : The compound acts as a dual inhibitor for CDK and CK1, leading to cell cycle arrest in cancer cell lines .

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells through RTK inhibition. The results showed a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting its potential use in combination therapies for more effective treatment regimens .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies indicate that the compound exhibits moderate toxicity at higher concentrations but remains within acceptable limits for therapeutic use. It is classified with precautionary measures due to irritant properties .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₆B F₂N O₃
Molecular Weight271.07 g/mol
CAS Number1257554-65-6
Biological ActivityRTK inhibition; CDK/CK1 dual inhibition
Inhibition ConcentrationEffective at ≤10 µM
Toxicity ClassificationModerate toxicity

Q & A

Q. Data Contradictions :

  • Yields for bromo vs. chloro precursors vary widely (65% vs. 32%) .
  • Resolution : Kinetic studies reveal bromo substrates undergo faster oxidative addition. Use competitive experiments with equimolar Br/Cl substrates to quantify rate differences .

Advanced: How is this compound utilized in developing fluorescence probes or materials with tailored electronic properties?

Methodological Answer:

  • Fluorescence Probes : Incorporate into styryl derivatives (e.g., DSTBPin) for H₂O₂ detection. The boronate reacts with H₂O₂, releasing a fluorescent amine (λₑₓ = 450 nm, λₑₘ = 550 nm) .
  • Conjugated Polymers : Copolymerize with thiophene monomers via Suzuki coupling. The difluoromethoxy group enhances electron-withdrawing character, reducing bandgap to 2.1 eV .

Tables for Key Data:

Reaction Parameter Chloro-Substrate Yield Bromo-Substrate Yield
Pd(OAc)₂ (mol%)5%5%
LigandNoneXPhos
AdditiveKOAcKOAc
Isolated Yield32%65%
Application Key ConditionOutcome
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl formation (>80% ee)
Carbonylative Borylamidation CuCl, CO, 80°Cγ-Boryl amide (22% yield)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

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